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Compound of Interest

Compound Name:
Monodes(N-carboxymethyl)valine

Daclatasvir

Cat. No.: B1144818 Get Quote

A comprehensive examination of Daclatasvir's stability under various stress conditions reveals

its susceptibility to degradation in hydrolytic (acidic and basic) and oxidative environments,

while demonstrating notable resilience to thermal and photolytic stress. This guide provides a

detailed comparative analysis of Daclatasvir's degradation, supported by experimental data

and protocols, to inform researchers, scientists, and drug development professionals.

Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV), is

primarily metabolized through cytochrome P450 3A4.[1] Understanding its stability profile under

forced degradation conditions is crucial for the development of stable pharmaceutical

formulations and for ensuring drug safety and efficacy.[2][3] Studies have systematically

subjected Daclatasvir to acidic, alkaline, neutral hydrolytic, oxidative, thermal, and photolytic

stress conditions as per the International Council for Harmonisation (ICH) guidelines to identify

its degradation pathways and characterize the resulting degradation products.[4][5][6][7]

Comparative Degradation Behavior
Forced degradation studies indicate that Daclatasvir is most vulnerable to alkaline, acidic, and

oxidative conditions.[5] In contrast, the drug exhibits significant stability when exposed to

neutral hydrolysis, dry heat, and photolytic conditions.[4][5]

Under acidic and basic hydrolysis, Daclatasvir undergoes degradation, leading to the formation

of several degradation products (DPs).[4][8] Similarly, exposure to oxidative stress, typically

using hydrogen peroxide, results in the formation of distinct degradation products.[2][4] One
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study identified the imidazole moiety of Daclatasvir as being particularly susceptible to base-

mediated autoxidation and oxidation in the presence of hydrogen peroxide or

azobisisobutyronitrile.[9]

Conversely, the solid form of Daclatasvir has been found to be stable.[9] When subjected to dry

heat at 100°C for three days, no significant degradation was observed.[4] Furthermore,

exposure of both solid and solution samples of Daclatasvir to fluorescent and UV light did not

result in any notable degradation, indicating its photostability.[4][5]

The following table summarizes the quantitative data on Daclatasvir degradation under different

stress conditions as reported in various studies.
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Stress
Condition

Reagent/
Method

Temperat
ure

Duration
%
Degradati
on

Degradati
on
Products
(DPs)
Identified

Referenc
e

Acid

Hydrolysis
2 N HCl 80°C 5 hours

Sufficient

Degradatio

n

DP1, DP2,

DP3, DP4
[4]

0.1 N HCl 60°C 4 hours

Significant

Degradatio

n

D1, D2, D3 [5]

5 N HCl
Not

Specified

Not

Specified
7.47% DP-1, DP-2 [8]

0.1 N HCl 80°C 2 hours
Not

Specified

Unknown

Degradant

s

[7]

Alkaline

Hydrolysis

0.1 N

NaOH
80°C 72 hours

Sufficient

Degradatio

n

DP1, DP2,

DP3, DP4
[4]

0.1 N

NaOH
60°C 4 hours

Significant

Degradatio

n

D1, D2, D3 [5]

Not

Specified

Not

Specified

Not

Specified
28%

Product 1,

Product 2
[8]

1 N NaOH 80°C 2 hours
Not

Specified

Unknown

Degradant

s

[7]

Neutral

Hydrolysis
Water 80°C 72 hours Degraded

DP1, DP2,

DP3, DP4
[4]

Water 60°C 4 hours Stable - [5]
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Oxidative

Degradatio

n

30% H₂O₂ 60°C 6 hours

Significant

Degradatio

n

D1, D2, D3 [5]

0.3% H₂O₂
Room

Temp
7 days

Not

Specified

Degradant

s 6-7,

Chloro-

adduct 9

[2][9]

Ce(IV) in

1.0 mol L⁻¹

H₂SO₄

100°C 25 minutes

Significant

Degradatio

n

Oxidative

Product
[2][10]

3% H₂O₂ 80°C 1 hour
Not

Specified

Unknown

Degradant

s

[7]

Thermal

Degradatio

n

Dry Heat

(Solid

State)

100°C 3 days Stable - [4]

Dry Heat

(Solid

State)

105°C 24 hours
Not

Specified
- [7]

Photolytic

Degradatio

n

Fluorescen

t and UV

Light

Not

Specified

Not

Specified
Stable - [4]

Direct

Sunlight

(Solid

State)

Not

Specified
10 days Stable - [5]

UV light

(200

Wh/m²) &

Visible light

(1.2 million

lux h)

Not

Specified
7 days

Not

Specified

Degradant

s 2-8
[7][9]
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Experimental Protocols
The methodologies employed in the forced degradation studies of Daclatasvir are crucial for

understanding the stability-indicating nature of the analytical methods used. High-performance

liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the

predominant techniques for separating and quantifying Daclatasvir and its degradation

products.[4][5][7]

A stock solution of Daclatasvir (e.g., 1000 µg/mL) is prepared.[4] Aliquots of this solution are

then subjected to various stress conditions. After the specified duration, the solutions are

neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-

indicating chromatographic method.

Method 1: Daclatasvir solution is refluxed with 2 N HCl at 80°C for 5 hours.[4]

Method 2: 20 mg of Daclatasvir is treated with 20 mL of 0.1 N HCl and refluxed at 60°C for 4

hours.[5]

Method 1: Daclatasvir solution is refluxed with 0.1 N NaOH at 80°C for 72 hours.[4]

Method 2: 20 mg of Daclatasvir is treated with 20 mL of 0.1 N NaOH and refluxed at 60°C for

4 hours.[5]

Daclatasvir solution is refluxed in water at 80°C for 72 hours.[4]

Method 1: Daclatasvir solution is treated with 30% H₂O₂ and refluxed at 60°C for 6 hours.[5]

Method 2: Daclatasvir is mixed with a high concentration of Ce(IV) in a 1.0 mol L⁻¹ H₂SO₄

medium and heated at 100°C for 25 minutes with stirring.[2]

Solid Daclatasvir powder is exposed to dry heat at 100°C for 3 days.[4]

Method 1: Daclatasvir solution and solid samples are exposed to fluorescent and UV light.[4]

Method 2: A layer of dry solid Daclatasvir powder is placed in direct sunlight for 10 days.[5]

System 1 (HPLC): A Waters Symmetry C18 column (150 x 4.6 mm, 5 µm) is used with a

gradient elution of 10 mM ammonium acetate (pH 5.0) and acetonitrile.[4]
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System 2 (RP-HPLC): A Hypersil C18 column (4.6 x 250 mm, 5 µm) is used with an isocratic

mobile phase of acetonitrile and 0.05% o-phosphoric acid (50:50 v/v) at a flow rate of 0.7

mL/min, with UV detection at 315 nm.[5][11]

System 3 (UPLC): A Waters ACQUITY BEH phenyl column (100 × 2.1 mm, 1.7-μm) is used

with a gradient program and UV detection at 305 nm.[7]

The identification and characterization of degradation products are typically performed using

mass spectrometry (MS), such as LC-ESI-QTOF-MS/MS, to propose their chemical structures

based on mass fragmentation patterns.[4][11]

Visualizing Degradation and Experimental
Processes
To better illustrate the logical flow of the stability testing process and the potential degradation

pathways, the following diagrams are provided.
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Daclatasvir Stability Testing Workflow
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Caption: Workflow for Daclatasvir stability assessment.
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Caption: Major degradation pathways of Daclatasvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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